molecular formula C26H25N3O5 B11007979 N-[4-(benzyloxy)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

N-[4-(benzyloxy)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11007979
M. Wt: 459.5 g/mol
InChI Key: CUCIUZXAHOMHSL-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound with a unique structure that combines a benzyloxyphenyl group and a dimethoxyquinazolinone moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Synthesis of the quinazolinone core: The quinazolinone core is synthesized by reacting 2-aminobenzoic acid with dimethoxyaniline in the presence of a dehydrating agent such as phosphorus oxychloride to form 6,7-dimethoxyquinazolin-4-one.

    Coupling reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the quinazolinone core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The quinazolinone core can be reduced to form a dihydroquinazoline derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of various substituted benzyloxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibition of enzymes: The compound may inhibit key enzymes involved in disease pathways, such as kinases and proteases.

    Modulation of signaling pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

    Binding to receptors: The compound may bind to specific receptors on the cell surface, leading to downstream effects on cellular functions.

Comparison with Similar Compounds

N-[4-(benzyloxy)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide can be compared with other similar compounds, such as:

    N-[4-(benzyloxy)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide: Lacks the dimethoxy groups, which may affect its biological activity and chemical properties.

    N-[4-(benzyloxy)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-2(4H)-yl)propanamide: Similar structure but with a different substitution pattern on the quinazolinone core.

    N-[4-(benzyloxy)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)butanamide: Contains an additional carbon in the propanamide chain, which may influence its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(4-phenylmethoxyphenyl)propanamide

InChI

InChI=1S/C26H25N3O5/c1-32-23-14-21-22(15-24(23)33-2)27-17-29(26(21)31)13-12-25(30)28-19-8-10-20(11-9-19)34-16-18-6-4-3-5-7-18/h3-11,14-15,17H,12-13,16H2,1-2H3,(H,28,30)

InChI Key

CUCIUZXAHOMHSL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC

Origin of Product

United States

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